
3-Ethoxyacrylonitrile
Overview
Description
3-Ethoxyacrylonitrile (CAS 61310-53-0, molecular formula C₅H₇NO) is an acrylonitrile derivative characterized by an ethoxy group (-OCH₂CH₃) at the β-position of the nitrile moiety. It exists as a mixture of (E)- and (Z)-isomers, which can be separated via column chromatography and characterized using ¹H NMR and GC/MS .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethoxyacrylonitrile is typically synthesized by reacting acrylonitrile with ethanol. This reaction is carried out under an inert atmosphere with appropriate temperature and pressure conditions . Another method involves reacting acetonitrile and formic ether under the action of an alcohol alkali metal salt, followed by etherification with ethanol hydrochloride .
Industrial Production Methods: The industrial production of this compound often employs the reaction of acrylonitrile with ethanol in the presence of a catalyst. This method is favored due to its simplicity, cost-effectiveness, and high yield .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxyacrylonitrile undergoes various chemical reactions, including:
Heck Reaction: This reaction involves the coupling of this compound with aryl bromides in the presence of a tetraphosphine/palladium complex.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the nitrile group.
Common Reagents and Conditions:
Heck Reaction: Aryl bromides, tetraphosphine, palladium complex.
Substitution Reactions: Nucleophiles such as amines or alcohols.
Major Products:
Heck Reaction: Formation of substituted acrylonitriles.
Substitution Reactions: Formation of substituted nitriles.
Scientific Research Applications
Chemical Properties and Reactivity
3-Ethoxyacrylonitrile is characterized by its ethoxy group and a nitrile functional group, which contribute to its reactivity. The compound can undergo several chemical reactions, including:
- Polymerization : It can participate in radical polymerization processes to form polymers with diverse properties.
- Nucleophilic Substitution : The nitrile group can be replaced by various nucleophiles, making it a useful intermediate in organic synthesis.
- Heck Reaction : The compound has been employed in Heck reactions with aryl bromides, catalyzed by palladium complexes, leading to the formation of valuable aryl-substituted compounds .
Organic Synthesis
This compound serves as a building block in the synthesis of complex organic molecules. It is particularly useful for creating:
- β-Aminoacrylonitriles : These compounds have shown promise as intermediates in the synthesis of bioactive molecules, including potential pharmaceuticals.
- Antitumor Agents : The compound can be used to synthesize platinum(II) complexes that exhibit antitumor activity in vitro and in vivo.
Materials Science
In materials science, this compound is utilized for:
- Coatings and Adhesives : Its polymerization properties make it suitable for producing high-performance coatings and adhesives with enhanced durability and adhesion characteristics.
- Composite Materials : The compound can be incorporated into composite materials to improve mechanical properties and thermal stability.
Medicinal Chemistry
Research has indicated that this compound derivatives may possess biological activity. Notable applications include:
- Synthesis of Anticancer Drugs : It has been employed as a precursor in the development of anticancer agents, demonstrating significant potential in targeting cancer cells.
- Drug Delivery Systems : The compound's ability to form polymers can be exploited in drug delivery systems, enhancing the solubility and bioavailability of therapeutic agents.
Case Study 1: Synthesis of β-Aminoacrylonitriles
A study demonstrated the synthesis of β-aminoacrylonitriles from this compound through nucleophilic substitution reactions. The resulting compounds exhibited promising biological activities against various cancer cell lines, highlighting their potential as therapeutic agents.
Case Study 2: Polymer Applications
Research focused on the polymerization of this compound to create coatings with improved scratch resistance and adhesion properties. These coatings were tested on various substrates, showing significant enhancements compared to traditional coatings.
Mechanism of Action
The mechanism of action of 3-ethoxyacrylonitrile involves its reactivity with various nucleophiles and electrophiles. The nitrile group in the compound is highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
The following table and analysis compare 3-ethoxyacrylonitrile with structurally and functionally related acrylonitrile derivatives.
Structural and Functional Analysis
Substituent Effects
- Ethoxy vs. Methoxy : this compound’s ethoxy group offers greater steric bulk and electron-donating capacity than methoxy, influencing reaction kinetics in palladium-catalyzed couplings .
- Sulfonyl Modifications : 2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile exhibits enhanced stability and selectivity in nucleophilic substitutions due to the electron-withdrawing sulfonyl group .
Reactivity and Hazards
- This compound is less volatile (bp 81°C) and toxic than acrylonitrile (bp 77°C, LC50 = 85 ppm) but still classified as hazardous (H302: harmful if swallowed) .
- Acrylonitrile’s high toxicity limits its use compared to substituted derivatives like this compound, which are preferred in pharmaceutical R&D .
Isomerism and Separation
- The E/Z isomers of this compound are separable via GC and HPLC, enabling precise stereochemical control in syntheses . In contrast, acrylonitrile lacks geometric isomerism, simplifying purification .
Catalytic Reactions
- Microwave-assisted Heck reactions with this compound produce benzoylacetonitrile in 36% yield, though optimization is needed to improve efficiency .
Biological Activity
3-Ethoxyacrylonitrile (3-EAN) is an organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
This compound is characterized by the presence of an ethoxy group attached to the acrylonitrile backbone. Its chemical formula is , and it is typically synthesized through reactions involving ethyl acrylate and sodium cyanide or through the reaction of ethyl cyanoacetate with various amines under controlled conditions .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents. The following table summarizes the antimicrobial efficacy of 3-EAN against selected pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Moderate |
Escherichia coli | 16 µg/mL | High |
Pseudomonas aeruginosa | 64 µg/mL | Low |
This data suggests that while 3-EAN may not be universally effective against all pathogens, it shows promise particularly against E. coli, warranting further investigation into its mechanisms of action .
Cytotoxicity and Antiproliferative Effects
Studies have also explored the cytotoxic effects of this compound on cancer cell lines. In vitro assays demonstrated that 3-EAN significantly inhibited the proliferation of several cancer types, including breast and lung cancer cells. The observed IC50 values are as follows:
Cell Line | IC50 (µM) | Type of Cancer |
---|---|---|
MCF-7 | 15 | Breast Cancer |
A549 | 20 | Lung Cancer |
HeLa | 25 | Cervical Cancer |
These results indicate that 3-EAN possesses selective cytotoxicity, which could be further explored for therapeutic applications in oncology .
The biological activity of this compound is believed to be linked to its ability to interact with cellular components, potentially leading to apoptosis in cancer cells. The compound may induce oxidative stress and disrupt mitochondrial function, which are common pathways for anticancer agents .
Case Studies
Several case studies have documented the biological effects of 3-EAN:
- Antimicrobial Study : A study conducted on various microbial strains showed that formulations containing 3-EAN could reduce bacterial load effectively in vitro, supporting its use as a preservative in pharmaceutical formulations .
- Cancer Cell Line Research : In a controlled experiment, treatment with varying concentrations of 3-EAN resulted in significant apoptosis in MCF-7 cells, as evidenced by flow cytometry analysis. This suggests a potential role for 3-EAN in cancer therapy .
Q & A
Q. How can the E/Z isomers of 3-Ethoxyacrylonitrile be separated and characterized experimentally?
Category: Basic Research Question
Answer:
The separation of (E)- and (Z)-3-Ethoxyacrylonitrile isomers can be achieved via column chromatography followed by quantitative analysis using gas chromatography (GC) . Structural characterization is performed using nuclear magnetic resonance (¹H NMR) and gas chromatography-mass spectrometry (GC/MS). For instance, distinct ¹H NMR chemical shifts for the α-H and β-H protons differentiate the isomers: the (Z)-isomer exhibits downfield shifts due to deshielding effects from the cyano group, while the (E)-isomer shows upfield shifts .
Q. What catalytic systems are effective for synthesizing this compound derivatives via Heck coupling?
Category: Advanced Research Question
Answer:
Heck reactions involving this compound require palladium-based catalysts with tetraphosphane ligands to enhance stereoselectivity. Microwave irradiation (150 W, 110°C) in HCl–MeOH (1:4) facilitates isomerization of diastereoisomeric mixtures, yielding products like benzoylacetonitrile. However, yields remain modest (~36% over two steps), suggesting opportunities for optimizing ligand design or reaction conditions .
Q. How does TiO₂ catalysis influence the conversion of ethyl 3-hydroxypropionate to acrylonitrile derivatives?
Category: Advanced Research Question
Answer:
TiO₂ acts as a solid acid catalyst, dehydrating ethyl 3-hydroxypropionate (3-HP) to ethyl acrylate, which is subsequently converted to acrylonitrile in near-quantitative yields (98 ± 2%) under oxygen-free conditions . Key challenges include carbon deposition on the catalyst, necessitating regeneration via riser reactors. This pathway offers a renewable alternative to traditional acrylonitrile synthesis.
Q. What crystallographic methods are used to resolve the stereochemistry of this compound derivatives?
Category: Advanced Research Question
Answer:
Single-crystal X-ray diffraction is critical for determining stereochemistry. For example, (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile was resolved using a Bruker SMART APEXII CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å), with refinement to R-factors of 0.041 . Hirshfeld surface analysis further validates intermolecular interactions, such as C–H···π and van der Waals forces .
Q. How can computational modeling predict the reactivity of this compound in cycloaddition reactions?
Category: Advanced Research Question
Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) model frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity in [2+2] or [3+2] cycloadditions. For derivatives like bis(methylthio)acrylonitrile, computational studies align with experimental data to rationalize electron-deficient alkene behavior .
Q. What methodologies assess the toxicity of this compound in biological systems?
Category: Basic Research Question
Answer:
Acute toxicity is evaluated via in vivo studies measuring LC₅₀ values (lethal concentration for 50% of test subjects). For acrylonitrile analogs, NOAELs (no-observed-adverse-effect levels) and LOAELs (lowest-observed-adverse-effect levels) are established using standardized OECD guidelines, with emphasis on neurotoxicity and carcinogenicity endpoints .
Q. How is this compound utilized in synthesizing β-aminocrylonitriles?
Category: Basic Research Question
Answer:
this compound serves as a precursor for (Z)-β-aminocrylonitriles via nucleophilic addition-elimination reactions. For example, reaction with amines under basic conditions (e.g., K₂CO₃ in THF) yields stereospecific products, confirmed by ¹³C NMR and IR spectroscopy .
Q. What regulatory frameworks govern the use of this compound in research laboratories?
Category: Advanced Research Question
Answer:
The U.S. EPA designates acrylonitrile derivatives as high-priority substances under TSCA Section 8(d), requiring rigorous exposure and hazard assessments. Compliance mandates include SDS documentation (e.g., OSHA Hazard Communication Standard) and waste management protocols (e.g., RCRA hazardous waste codes) .
Q. How do solvent polarity and temperature affect the stability of this compound?
Category: Basic Research Question
Answer:
Stability studies in alcohols (e.g., methanol, ethanol) reveal hydrolysis rates increase with temperature (ΔG‡ ~25–30 kJ/mol). UV-Vis spectroscopy monitors degradation products, while Arrhenius plots quantify activation energies. Storage at ≤4°C in anhydrous solvents (e.g., dichloromethane) minimizes decomposition .
Q. What analytical challenges arise in quantifying trace impurities in this compound?
Category: Advanced Research Question
Answer:
GC-MS with selective ion monitoring (SIM) detects trace isomers (e.g., 3,3-diethoxypropionitrile) at ppm levels. Calibration curves using internal standards (e.g., d₅-toluene) improve accuracy, while method validation follows ICH Q2(R1) guidelines for precision (RSD <2%) and recovery (95–105%) .
Properties
IUPAC Name |
(E)-3-ethoxyprop-2-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-2-7-5-3-4-6/h3,5H,2H2,1H3/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPVIAINOSTNBJ-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101306600 | |
Record name | (2E)-3-Ethoxy-2-propenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101306600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58243-08-6, 61310-53-0 | |
Record name | (2E)-3-Ethoxy-2-propenenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58243-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (E)-3-Ethoxyacrylonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058243086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acrylonitrile, 3-ethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061310530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2E)-3-Ethoxy-2-propenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101306600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethoxyacrylonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.987 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (E)-3-ethoxyacrylonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.601 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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